molecular formula C9H8N2O3 B1465073 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190322-23-6

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1465073
CAS RN: 1190322-23-6
M. Wt: 192.17 g/mol
InChI Key: XYCDATHBLOHRCZ-UHFFFAOYSA-N
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Description

“5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves a design strategy where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position .

Scientific Research Applications

Role of Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C), related to pyrrolopyridine derivatives, plays a significant role in plant defense against pathogens and abiotic stress. The metabolism involving P5C is crucial for defense responses in plants, involving salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response-associated cell death. This suggests potential applications in enhancing crop resistance and understanding plant-pathogen interactions (Qamar, Mysore, & Senthil-Kumar, 2015).

Variability in Chemistry and Properties of Pyridine Derivatives

The chemistry and properties of pyridine derivatives, similar to 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exhibit fascinating variability. These compounds, including their complexes, show a range of spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This variability suggests potential applications in material science, drug design, and as catalysts in chemical reactions (Boča, Jameson, & Linert, 2011).

Synthesis of Omeprazole and Pharmaceutical Impurities

Omeprazole, a proton pump inhibitor, demonstrates the complexity of synthesizing compounds related to pyrrolopyridine derivatives. This highlights the challenges and novel methods in the synthesis of such compounds, indicating the potential for developing new pharmaceuticals with improved efficacy and reduced impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Importance of Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, including pyrrolopyridine derivatives, benefits significantly from the use of hybrid catalysts. This approach allows for the development of lead molecules in the pharmaceutical industry, suggesting applications in drug discovery and the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety and hazards associated with “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” are not explicitly mentioned in the available sources .

Future Directions

The future directions for research into “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” and related compounds may involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, given their reported potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDATHBLOHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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